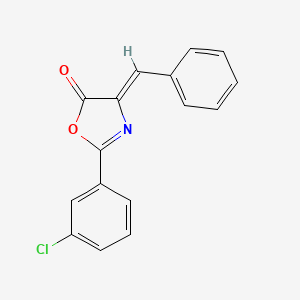
4-benzylidene-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-benzylidene-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one" is part of a class of organic compounds known for their varied chemical and physical properties. These compounds are typically investigated for their potential applications in materials science, photonics, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including condensation reactions, cyclization, and substitution reactions. For example, the synthesis of oxazol-5(4H)-one derivatives often requires the reaction of corresponding benzaldehydes with amino acids or their esters under specific conditions to form the oxazolone ring (Siddaiah et al., 2013).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, provides insight into the arrangement of atoms within the compound, including bond lengths, angles, and overall molecular geometry. Studies on similar compounds reveal detailed molecular structures, offering insights into their reactivity and interactions (Bakheit et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of "4-benzylidene-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one" can be explored through various reactions, including nucleophilic additions, electrophilic substitutions, and cycloadditions. These reactions are influenced by the oxazolone ring's electron distribution and the substituents present on the ring (Tikdari & Fozooni, 2003).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, depend on their molecular structure. The presence of chlorophenyl groups can significantly influence these properties by altering the compound's polarity and intermolecular interactions.
Chemical Properties Analysis
Chemical properties like acidity, basicity, and photophysical behavior are key to understanding the functional applications of these compounds. Studies on similar oxazolone derivatives show that their electronic structure and substituent effects play a significant role in determining their optical and electronic properties (Murthy et al., 2013).
Applications De Recherche Scientifique
Synthetic Chemistry and Molecular Design
Compounds like 4-benzylidene-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one are often subjects of synthetic chemistry research. They are synthesized through various chemical reactions and can serve as key intermediates or final products in the synthesis of complex molecules. For instance, research has shown that such molecules can be synthesized through cyclocondensation reactions involving specific benzaldehydes and amides or through photoreaction processes (El-Moneim et al., 2011; Jin et al., 2011). These methodologies highlight the compound's relevance in developing synthetic pathways for new chemical entities.
Material Science and Nonlinear Optical Properties
The oxazolone derivatives, including structures similar to 4-benzylidene-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one, have been studied for their potential applications in material science, particularly in the context of nonlinear optical properties. Such compounds have been synthesized and characterized for their nonlinear optical behavior, demonstrating potential applications in photonics and electronics due to their ability to interact with light in unique ways (Murthy et al., 2010).
Antioxidant and Antitumor Activities
The antioxidant and antitumor activities of oxazolone derivatives have been evaluated, indicating potential medicinal research applications. For example, certain nitrogen heterocycles derived from similar compounds have been characterized for their biological activities against oxidative stress and tumor growth, suggesting that modifications to the oxazolone core can impact biological efficacy (El-Moneim et al., 2011; El-Moneim et al., 2015).
Propriétés
IUPAC Name |
(4Z)-4-benzylidene-2-(3-chlorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-8-4-7-12(10-13)15-18-14(16(19)20-15)9-11-5-2-1-3-6-11/h1-10H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSDTQODSUQZKG-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(3-Chlorophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one | |
CAS RN |
89242-16-0 |
Source


|
| Record name | NSC201778 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(9H-fluoren-2-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5538499.png)
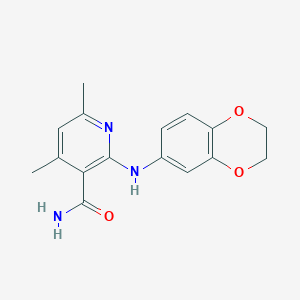
![5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5538519.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5538525.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5538533.png)
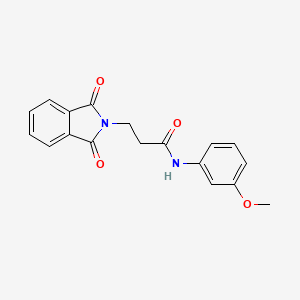
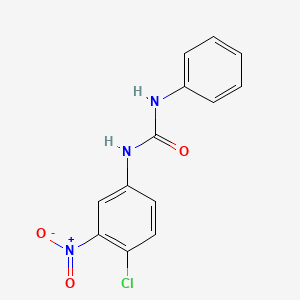
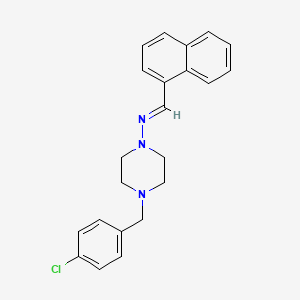
![2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5538546.png)
![3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5538564.png)
![2-fluorophenyl 5-[(4-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B5538571.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5538574.png)
![6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide](/img/structure/B5538586.png)
![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)